1-Tetrahydrofurfuryl-piperazine
Overview
Description
1-Tetrahydrofurfuryl-piperazine is an organic compound with the molecular formula C₉H₁₈N₂O. It is a white crystalline solid that is soluble in ethanol and acetonitrile. This compound is known for its stability under standard temperature and pressure conditions .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-tetrahydrofurfuryl-piperazine is a derivative of, often target gaba receptors . These receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons .
Mode of Action
Piperazine compounds generally exert their effects by binding to their targets and causing changes in their function . For instance, piperazine compounds can cause paralysis of parasites by binding to their muscle membrane GABA receptors .
Biochemical Pathways
Piperazine derivatives have been shown to exhibit various biological activities, such as antibacterial, antifungal, and antiviral activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 17025 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given that piperazine compounds generally exert their effects by binding to their targets and causing changes in their function , it can be inferred that this compound may have similar effects.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the piperazine derivative and the biomolecules it interacts with
Cellular Effects
Other piperazine derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some piperazine derivatives have been found to induce apoptosis in cancer cells
Molecular Mechanism
Other piperazine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 115-117℃ and a boiling point of 143-148°C at 3mm . It is stable under normal temperature and pressure conditions
Preparation Methods
1-Tetrahydrofurfuryl-piperazine can be synthesized through various methods. One common synthetic route involves the reaction of furfural with piperazine under acidic conditions . The reaction typically proceeds as follows:
Step 1: Furfural is reacted with piperazine in the presence of an acid catalyst.
Step 2: The reaction mixture is heated to facilitate the formation of this compound.
Step 3: The product is then purified through recrystallization.
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Tetrahydrofurfuryl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with various functional groups.
Scientific Research Applications
1-Tetrahydrofurfuryl-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
1-Tetrahydrofurfuryl-piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Pyridyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-(4-Methylphenyl)piperazine: Studied for its potential antidepressant effects
What sets this compound apart is its unique tetrahydrofurfuryl group, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBPGHNDWVURBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371955 | |
Record name | 1-Tetrahydrofurfuryl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82500-35-4 | |
Record name | 1-Tetrahydrofurfuryl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Tetrahydro-2-furylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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